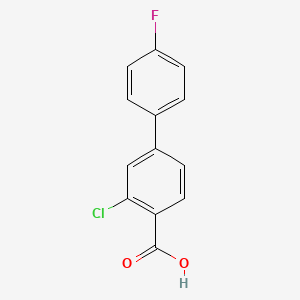

2-Chloro-4-(4-fluorophenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKYAJFHYCUTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673469 | |

| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728951-41-5 | |

| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Structural Motif of Interest in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(4-fluorophenyl)benzoic acid

This compound is a polysubstituted biphenyl carboxylic acid. This class of molecules serves as a cornerstone in medicinal chemistry and materials science, offering a rigid scaffold that can be precisely decorated with functional groups to modulate biological activity, solubility, and metabolic stability. The subject of this guide possesses a unique combination of functionalities: a carboxylic acid for derivatization or salt formation, a chloro group that influences electronic properties and can serve as a metabolic blocking position, and a fluorophenyl ring, a common feature in modern pharmaceuticals known to enhance binding affinity and improve pharmacokinetic profiles.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. Given that this specific molecule is a specialized research compound rather than a bulk commodity, publicly available experimental data is limited. Therefore, this guide synthesizes established chemical principles with data from analogous structures to provide expert-predicted properties and field-proven methodologies for its synthesis, analysis, and handling.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₈ClFO₂

-

Molecular Weight: 250.65 g/mol

-

Canonical SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl

-

InChI Key: YHQRMJDFPRXGCH-UHFFFAOYSA-N

-

CAS Number: A specific CAS registry number for this exact isomer is not consistently cited in major public databases, a common occurrence for novel research compounds. Researchers should verify the identity of their material using the analytical techniques described herein.

Caption: Structure of this compound.

Physicochemical Properties: A Predictive Overview

Experimental determination of physicochemical properties is paramount. However, for a specialized compound, these are often predicted using well-validated computational models before synthesis. These predictions guide experimental design, particularly in solubility and chromatography.

| Property | Predicted Value / Expected Range | Rationale & Significance |

| Physical State | White to off-white crystalline solid | The rigid, planar biphenyl structure and potential for hydrogen bonding in the solid state favor a crystalline form at room temperature. |

| Melting Point | > 180 °C | The high molecular weight, structural rigidity, and intermolecular hydrogen bonding of the carboxylic acid dimer suggest a high melting point. For comparison, the simpler 2-chloro-4-fluorobenzoic acid melts at 181-183 °C.[1] |

| Boiling Point | > 400 °C (Predicted) | Carboxylic acids have high boiling points due to dimerization. The large molecular mass pushes this value even higher. A similar but more complex molecule, 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid, has a predicted boiling point of 419.6 °C.[2] |

| pKa | 2.8 - 3.5 | The carboxylic acid proton is acidic. The electron-withdrawing effects of the chlorine and the biphenyl system are expected to make it slightly more acidic than benzoic acid (pKa ≈ 4.2), aligning with values for other halogenated benzoic acids. For example, 2-chloro-4-fluorobenzoic acid has a predicted pKa of 2.90.[1] |

| LogP (Octanol/Water) | 4.0 - 5.0 | The presence of two aromatic rings and a chlorine atom contributes significantly to lipophilicity, which is only partially offset by the polar carboxylic acid group. This high value is critical for predicting membrane permeability and potential bioaccumulation. |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | As expected for a molecule with a large, nonpolar scaffold and a single primary polar group. Solubility in aqueous buffers will be highly pH-dependent, increasing significantly above its pKa as the carboxylate salt is formed. |

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. While an experimental spectrum is the gold standard, a deep understanding of the expected signals is crucial for interpretation.

¹H NMR Spectroscopy (Proton NMR)

In a typical deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum is expected to show signals for 8 distinct protons:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (7H): These will appear in the aromatic region (approx. 7.0 - 8.2 ppm). The precise shifts and coupling patterns are complex due to the restricted rotation around the biphenyl bond and the electronic effects of the substituents.

-

Fluorophenyl Ring (4H): This will likely present as two sets of signals, each integrating to 2 protons, due to the symmetry of the 4-fluoro substitution. Protons ortho to the fluorine will show coupling to ¹⁹F, resulting in additional splitting (a triplet-like appearance). Protons meta to the fluorine will appear as a doublet.

-

Chlorobenzoic Acid Ring (3H): These three protons will be unique and will show complex splitting patterns (doublet of doublets, etc.) due to ortho and meta couplings to each other.

-

¹³C NMR Spectroscopy (Carbon NMR)

The molecule has 13 carbon atoms, all of which are chemically inequivalent, leading to an expectation of 13 distinct signals:

-

Carbonyl Carbon (-COOH): ~165 - 175 ppm.

-

Aromatic Carbons (12C): ~110 - 165 ppm.

-

Carbons bonded to halogens: The C-F bond will result in a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. The carbon ortho to the fluorine will also show a smaller coupling (²JCF). The C-Cl bond will also influence the chemical shift of its attached carbon.

-

Quaternary Carbons: The two carbons at the biphenyl linkage and the carbon attached to the carboxylic acid group will typically have lower intensity.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and definitive confirmation of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band will typically overlap with the C-H stretches.[3][4]

-

Aromatic C-H Stretch: Weaker, sharp signals appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[4]

-

C=C Stretches (Aromatic): Multiple sharp bands of medium intensity in the ~1600-1450 cm⁻¹ region.

-

C-O Stretch & O-H Bend: Medium to strong bands in the ~1320-1210 cm⁻¹ (C-O) and ~950-900 cm⁻¹ (O-H out-of-plane bend) regions.[3]

-

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically ~1250-1000 cm⁻¹ for C-F and ~800-600 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 250. A key confirmation is the isotopic pattern of the chlorine atom: there will be a second peak at m/z 252 (M+2) with an intensity approximately one-third that of the M⁺ peak.

-

High-Resolution MS (HRMS): Provides the exact mass, allowing for confirmation of the molecular formula (C₁₃H₈ClFO₂). Expected exact mass: ~250.0200.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17), the loss of -COOH (M-45), and the formation of a benzoyl cation. Cleavage of the biphenyl bond is also a possible fragmentation pathway.

Synthesis and Reactivity

Plausible Synthetic Pathway: Suzuki Coupling

A robust and field-proven method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Caption: Plausible Suzuki coupling route for synthesis.

Causality Behind Experimental Choices:

-

Choice of Reactants: Using a bromo- or iodo-substituted benzoic acid derivative is standard for Suzuki couplings as these halogens are more reactive in oxidative addition to the palladium catalyst than chlorine. An ester of the benzoic acid may be used to improve solubility and prevent side reactions with the base, followed by a final hydrolysis step. 4-Fluorophenylboronic acid is a commercially available and stable coupling partner.

-

Catalyst and Base: A palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is a workhorse for these reactions. The inorganic base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

-

Solvent System: A two-phase system like toluene/water or a polar aprotic solvent like dioxane is often used to dissolve both the organic reactants and the inorganic base.

Core Reactivity

The molecule's reactivity is dominated by the carboxylic acid group:

-

Esterification: Reacts with alcohols under acidic conditions (Fischer esterification) or with alkyl halides after conversion to the carboxylate salt.

-

Amidation: Can be converted to the acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide. Alternatively, direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is a standard modern technique.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Analytical Methodologies

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for this class of non-volatile compounds.

Caption: Decision workflow for selecting an analytical method.

Protocol: Reversed-Phase HPLC-UV for Purity Assessment

This protocol provides a self-validating system for routine analysis.

1. Principle and Causality: The compound is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The biphenyl structure provides strong hydrophobicity, leading to good retention on a C18 column. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group (keeping it in the -COOH form), which results in a sharper peak shape and more reproducible retention times. UV detection is ideal as the conjugated biphenyl system is a strong chromophore.

2. Materials & Instrumentation:

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of ACN/Water to create a 1 mg/mL stock solution. Dilute further as needed.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C (to ensure reproducibility).

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; a PDA detector can be used to determine the optimal wavelength from the UV spectrum).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: Ramp linearly from 50% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 50% B (re-equilibration).

-

4. System Validation & Trustworthiness:

-

Blank Injection: Inject the sample solvent to ensure no system peaks interfere with the analyte.

-

Standard Injection: Inject a known concentration of the standard to determine its retention time and peak shape. The peak should be symmetrical (tailing factor between 0.9 and 1.2).

-

Linearity: Prepare a calibration curve with at least five concentrations to confirm the detector response is linear over the desired range.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Applications and Safety

Relevance in Drug Development and Research

This molecule is not an end-product drug but a valuable building block . Its structure is relevant for:

-

Scaffold Hopping: Modifying known active compounds by replacing a core structure with this biphenyl motif.

-

Fragment-Based Drug Discovery: The fluorophenyl or chlorobenzoic acid portions could serve as fragments that bind to a biological target.

-

Intermediate Synthesis: The carboxylic acid provides a reactive handle to link this biphenyl unit to other pharmacophores, building more complex molecules with potential therapeutic activity. Many established HPLC methods exist for analyzing biphenyl compounds in various research contexts.[5][6][7]

Safety, Handling, and Disposal

-

Hazard Classification (Expected):

-

Harmful if swallowed (Acute Toxicity, Oral).

-

Causes skin irritation.

-

Causes serious eye damage/irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

-

Handling:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

-

Conclusion

This compound represents a molecule of significant potential for synthetic and medicinal chemists. While its specific experimental data remains to be fully published, a thorough analysis of its structure allows for robust predictions of its chemical properties, spectroscopic signature, and reactivity. The methodologies outlined in this guide for its synthesis and analysis are based on established, reliable chemical principles, providing a solid framework for any researcher intending to work with this or structurally related compounds. Its value lies not as a final product, but as a sophisticated starting point for the creation of novel and complex molecules with tailored functions.

References

-

SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. 2-Chloro-4-fluorobenzoic acid. [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap. [Link]

-

Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

-

PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Chemtrec. SAFETY DATA SHEET. Chemtrec. [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Patentscope. WO2022201155 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]

-

PubChem. 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... National Library of Medicine. [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]

-

NIST. 2-Chloro-4-fluorobenzoic acid. NIST WebBook. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

-

Wikipedia. NLX-204. Wikipedia. [Link]

-

ResearchGate. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra.... National Library of Medicine. [Link]

-

SAGE Journals. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. SAGE Journals. [Link]

-

NIST. Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. NIST WebBook. [Link]

-

NIST. Benzoic acid, 4-chloro-. NIST WebBook. [Link]

Sources

- 1. 2-Chloro-4-fluorobenzoic acid | 2252-51-9 [chemicalbook.com]

- 2. 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid CAS#: 1261970-47-1 [m.chemicalbook.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. uccaribe.edu [uccaribe.edu]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-fluorophenyl)benzoic acid

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-Chloro-4-(4-fluorophenyl)benzoic acid, a substituted biaryl carboxylic acid representative of molecular scaffolds found in medicinal chemistry and materials science. We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the causality behind experimental choices. This document is designed as a self-validating system, where each analytical step corroborates the previous one, culminating in an unassailable structural assignment.

Introduction: The Imperative for Rigorous Structure Validation

This compound is a fine chemical intermediate whose utility is intrinsically linked to its precise molecular architecture. As with many biaryl systems, the potential for isomeric impurities during synthesis necessitates a robust, multi-technique approach to its characterization. The presence of key functional groups—a carboxylic acid, a chlorinated aromatic ring, and a fluorinated aromatic ring—provides distinct analytical handles that can be leveraged for a comprehensive elucidation.

This guide details an integrated analytical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and X-ray crystallography are synergistically employed to build a complete and validated structural picture.

Overview of Molecular Properties

Before commencing experimental work, a foundational understanding of the target molecule's properties is essential.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₃H₈ClFO₂ | [1] |

| Molecular Weight | 250.65 g/mol | [1] |

| Exact Mass | 250.0200 | [1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

The Integrated Analytical Workflow

The structure elucidation process is not a linear checklist but a logical, iterative workflow. Each step provides a piece of the puzzle, and the subsequent step is designed to confirm and expand upon the existing data. The overall strategy is visualized below.

Workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Formula Verification

Expertise & Experience: We begin with mass spectrometry (MS) because it provides the most fundamental piece of information: the molecular weight. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques as it provides an exact mass with high precision (typically to four decimal places). This exactness is critical for the first layer of validation, as it allows for the unambiguous determination of the molecular formula by eliminating other possibilities within a given mass tolerance.

Trustworthiness: The protocol is self-validating through two key checks:

-

Exact Mass Match: The experimentally determined mass must match the theoretical mass of C₁₃H₈ClFO₂ within a narrow error margin (typically < 5 ppm).

-

Isotopic Pattern: The presence of a chlorine atom provides a definitive isotopic signature. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) must be approximately 3:1. This is a non-negotiable internal validation point.

Experimental Protocol: HRMS via APCI

Atmospheric Pressure Chemical Ionization (APCI) is often an excellent choice for relatively non-polar small molecules that may not ionize efficiently by electrospray.[2]

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in methanol or a 50:50 mixture of methanol and dichloromethane. Dilute this solution 100-fold with the same solvent system to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an APCI source.

-

Analysis (Negative Ion Mode):

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Set the source to negative ion mode to observe the deprotonated molecule, [M-H]⁻. Carboxylic acids readily deprotonate, making this a highly sensitive mode of analysis.

-

Acquire data over an m/z range of 50-500.

-

-

Data Processing:

-

Determine the exact mass of the most abundant ion in the primary isotopic cluster.

-

Analyze the isotopic distribution and compare it to the theoretical pattern for a molecule containing one chlorine atom.

-

Expected Data and Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₈ClFO₂ | Based on synthesis precursors. |

| Theoretical Exact Mass | 250.0200 | For the monoisotopic species.[1] |

| Observed Ion (Negative) | [M-H]⁻ | Deprotonation of the carboxylic acid. |

| Expected m/z | 249.0127 | (250.0200 - mass of H⁺) |

| Isotopic Signature | Peaks at m/z 249.01 and 251.01 | Corresponding to [M(³⁵Cl)-H]⁻ and [M(³⁷Cl)-H]⁻. |

| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl. |

Confirmation of the exact mass and the correct isotopic pattern provides extremely high confidence in the molecular formula.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: With the molecular formula confirmed, Infrared (IR) spectroscopy is employed as a rapid, non-destructive technique to verify the presence of the expected functional groups. The proposed structure contains a carboxylic acid and aromatic rings, both of which have highly characteristic and strong absorption bands. Their presence in the spectrum provides immediate qualitative validation of the molecular backbone.

Trustworthiness: The diagnostic power of IR lies in the reliability of group frequencies. A very broad absorption in the ~2500-3300 cm⁻¹ range coupled with a strong, sharp absorption around 1700 cm⁻¹ is unequivocal evidence for a hydrogen-bonded carboxylic acid dimer, a common state for such molecules in solid or liquid form.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has largely replaced KBr pellets for solid samples due to its simplicity and speed.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted by the instrument software.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2500-3300 (very broad) | O-H stretch | Carboxylic Acid | Confirms the -COOH group; broadness indicates hydrogen bonding.[5] |

| ~3100-3000 (sharp) | C-H stretch | Aromatic | Confirms the presence of sp² C-H bonds in the phenyl rings. |

| ~1710-1680 (strong, sharp) | C=O stretch | Aromatic Carboxylic Acid | Confirms the carbonyl of the acid. The position is characteristic of conjugation with an aromatic ring.[3] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |

| ~1320-1210 (strong) | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending.[3] |

| Below 1200 | C-F, C-Cl stretches | Halogenated Aromatic | Confirms halogen presence, though specific assignment in the complex "fingerprint region" is difficult. |

The observation of these key bands provides strong, direct evidence that the core structural motifs are present.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. While MS confirmed the formula and IR identified the parts, NMR assembles the puzzle. A full suite of 1D and 2D experiments is required to unambiguously assign every proton and carbon and, crucially, to prove the connection between the two aromatic rings. DMSO-d₆ is often a superior solvent choice over CDCl₃ for carboxylic acids, as it solubilizes them well and the acidic proton is typically observed as a distinct, albeit broad, signal at high chemical shift (>12 ppm).

Trustworthiness: The self-validating nature of a complete NMR dataset is its greatest strength.

-

¹H-¹H COSY shows which protons are coupled (typically on adjacent carbons).

-

¹³C-¹H HSQC maps each proton directly to the carbon it is attached to.

-

¹³C-¹H HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons. A correlation observed in the HMBC spectrum must be consistent with the connectivity established by COSY and HSQC, creating a robust and redundant network of evidence.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a ¹H-¹H Correlation Spectroscopy (COSY) experiment.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the key experiment for proving the biaryl linkage.

-

Expected Data and Interpretation

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Atom(s) | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| COOH | ~13.1 (br s, 1H) | ~167 | C1, C2, C6 |

| H3 | ~7.8 (d, J≈2) | ~132 | C1, C2, C4, C5 |

| H5 | ~7.7 (dd, J≈8, 2) | ~129 | C1, C3, C4 |

| H6 | ~7.9 (d, J≈8) | ~130 | C1, C2, C4, C5 |

| H2', H6' | ~7.7 (dd, J≈8, 5) | ~130 | C4, C4' |

| H3', H5' | ~7.3 (t, J≈8) | ~116 | C1', C4' |

| C1 | - | ~131 | - |

| C2 | - | ~135 | - |

| C3 | - | ~132 | - |

| C4 | - | ~140 | - |

| C5 | - | ~129 | - |

| C6 | - | ~130 | - |

| C1' | - | ~134 | - |

| C2', C6' | - | ~130 | - |

| C3', C5' | - | ~116 | - |

| C4' | - | ~163 (d, ¹JCF≈245 Hz) | - |

Note: Exact chemical shifts and coupling constants are predictions and may vary. The carbon attached to fluorine (C4') will appear as a doublet in the ¹³C spectrum due to one-bond C-F coupling.

The Crucial HMBC Correlation: The definitive link between the two rings is established by observing a 3-bond correlation from the protons on the fluorophenyl ring (H2'/H6') to the carbon of the other ring to which it is attached (C4). This single piece of data unambiguously confirms the 4-(4-fluorophenyl) substitution pattern.

Key HMBC correlation confirming the biaryl linkage.

X-Ray Crystallography: The Gold Standard Confirmation

Expertise & Experience: For novel compounds or when absolute structural proof is required for regulatory submission, single-crystal X-ray crystallography is the ultimate analytical technique.[6] It moves beyond connectivity to provide a precise, three-dimensional model of the molecule as it exists in the solid state, including definitive bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: An X-ray crystal structure is a self-contained, definitive proof. The resulting electron density map and the refined atomic coordinates are unambiguous. The quality of the structure is internally validated by statistical figures-of-merit such as the R-factor, which represents the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) indicates a high-quality, trustworthy structure.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: This is often the most challenging step.[6][7] Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone, or ethanol/water) is a common starting point. The goal is to grow a single, defect-free crystal of suitable size (~0.1-0.3 mm).

-

Data Collection: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which atomic positions are determined and refined to best fit the experimental data.

Expected Data and Interpretation

A successful crystal structure would provide:

-

Unambiguous Confirmation: Absolute proof of the atomic connectivity, including the C-C bond linking the two phenyl rings.

-

Conformational Information: The dihedral angle between the two aromatic rings, which is influenced by steric hindrance from the ortho-chloro and carboxyl substituents.

-

Supramolecular Interactions: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong hydrogen bonds between the -COOH groups of two molecules.[9] This interaction would be clearly visible in the crystal packing.

Hypothetical Crystallographic Data Table

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 15.2, 5.1, 18.3 | Unit cell dimensions. |

| β (°) | 98.5 | Unit cell angle for a monoclinic system. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.041 | A measure of the quality of the final refined structure. |

Conclusion

The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of multiple, complementary analytical techniques. The process begins with mass spectrometry to confidently establish the molecular formula. Infrared spectroscopy then provides a rapid confirmation of the key functional groups. The full suite of NMR experiments delivers the definitive map of atomic connectivity, proving the crucial biaryl linkage. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides an unassailable foundation for any further research or development involving this compound.

References

-

PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

-

PubChem. 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

- Google Patents. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

-

Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 2018. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]

-

Hayashi, S., & Kimura, N. Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University. 1966. Available from: [Link]

-

Quora. What functional groups would be present in benzoic acid and seen on the IR spectrum? Available from: [Link]

-

NIST WebBook. 2-Chloro-4-fluorobenzoic acid. National Institute of Standards and Technology. Available from: [Link]

-

Chemsrc. 2-chloro-6-(4-fluorophenyl)benzoic acid. Available from: [Link]

- Google Patents. CN114790149B - A method for synthesizing 2-chloro-4-fluorobenzoic acid using 2-chloro-4-fluoroaniline as raw material.

-

Beger, R. D., & Wilkes, J. G. Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Journal of Computer-Aided Molecular Design. 2003. Available from: [Link]

-

PubChem. 2-((4-Chlorophenyl)acetyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. NLX-204. Available from: [Link]

-

Moreno-Fuquen, R., et al. Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E. 2015. Available from: [Link]

-

Deschamps, J. R. X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. 2007. Available from: [Link]

-

Zaikin, V. G., & Varlamov, A. V. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry. 2005. Available from: [Link]

-

Bristow, T. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy. 2021. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. 2017. Available from: [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

-

Kang, S., et al. 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E. 2008. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. 2016. Available from: [Link]

-

Elyashberg, M. Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry. 2015. Available from: [Link]

-

Clarage, J. B., & Sorensen, T. X-ray crystallography. British Medical Journal. 1995. Available from: [Link]

-

Chemistry LibreTexts. X-ray Crystallography. 2023. Available from: [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. National Institute of Standards and Technology. Available from: [Link]

-

Tunoori, A. R., et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. 2005. Available from: [Link]

Sources

- 1. 2-chloro-6-(4-fluorophenyl)benzoic acid | CAS#:1214362-35-2 | Chemsrc [chemsrc.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 2-(4-chlorobenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)benzoic acid: Synthesis, Characterization, and Potential Applications

A Note on the Subject Compound: Publicly available data on 2-Chloro-4-(4-fluorophenyl)benzoic acid is limited. This guide has been constructed by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and properties described herein are based on established synthetic routes for analogous biaryl carboxylic acids and the well-documented chemistry of its precursors.

Introduction

Substituted biphenyl carboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science. The unique structural motif of two connected phenyl rings offers a rigid scaffold that can be functionalized to modulate biological activity or physical properties. The introduction of halogen atoms, such as chlorine and fluorine, can further influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on this compound, a molecule combining these key features. While specific experimental data for this compound is not widely published, this document provides a robust theoretical and practical framework for its synthesis, analysis, and potential applications, drawing on established chemical literature for analogous structures.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized below. For comparative purposes, the experimentally determined properties of the key intermediate, 2-Chloro-4-fluorobenzoic acid, are also provided.

| Property | This compound (Predicted) | 2-Chloro-4-fluorobenzoic acid (Experimental) |

| Molecular Formula | C₁₃H₈ClFO₂ | C₇H₄ClFO₂[1][2] |

| Molecular Weight | 250.65 g/mol | 174.56 g/mol [2][3] |

| Appearance | White to off-white solid | Solid[2] |

| Melting Point | Not determined | 181-183 °C[2] |

| Boiling Point | > 300 °C (Predicted) | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Soluble in 95% ethanol (50 mg/mL)[4] |

| CAS Number | Not assigned | 2252-51-9[1][2][3][5] |

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process. The first stage involves the synthesis of a suitable precursor, 2-chloro-4-iodobenzoic acid, from the readily available 2-chloro-4-fluorobenzoic acid. The second stage is a Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group.

Stage 1: Synthesis of 2-Chloro-4-iodobenzoic acid

This stage involves the conversion of the fluoro group of 2-chloro-4-fluorobenzoic acid to an iodo group, which is a more suitable leaving group for the subsequent cross-coupling reaction. A common method for such a transformation is via a diazonium salt intermediate, starting from an amino-substituted precursor. However, for simplicity and to utilize the named starting material, a direct halogen exchange or a more elaborate multi-step synthesis would be required. For the purpose of this guide, we will assume the availability of 2-chloro-4-iodobenzoic acid as the starting material for the key cross-coupling step.

Stage 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-iodobenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Workflow for Quality Control

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques. A standard workflow for the analysis of a novel biphenyl carboxylic acid is outlined below.

Figure 2: A typical analytical workflow for the characterization of a synthesized aryl carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of organic compounds.

HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the target compound. The HPLC conditions can be similar to those used for purity assessment, with the eluent directed to a mass spectrometer. The expected mass for C₁₃H₈ClFO₂ would be approximately 250.02 (for the most common isotopes), which would be observed in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized molecule. The expected spectra would show characteristic signals for the aromatic protons and carbons, with splitting patterns consistent with the substitution on the two phenyl rings.

Potential Applications

While specific applications for this compound have not been reported, its structural features suggest potential utility in several areas of research and development:

-

Pharmaceuticals: The biphenyl scaffold is present in numerous approved drugs. The specific substitution pattern of this compound could make it a valuable intermediate for the synthesis of novel anti-inflammatory agents, analgesics, or kinase inhibitors. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity.

-

Agrochemicals: Many pesticides and herbicides contain halogenated phenyl rings. This compound could serve as a building block for new agrochemicals with potentially improved efficacy and environmental profiles.[6][7][8][9]

-

Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The polarity and rigidity of this compound could be leveraged in the design of new functional materials.

Conclusion

References

- PubChem. (n.d.). 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information.

- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?.

- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzoic acid. Merck KGaA.

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

BLD Pharm. (n.d.). 2252-51-9 | 2-Chloro-4-fluorobenzoic acid. Retrieved from a valid URL.[3]

-

Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Retrieved from a valid URL.[8]

-

Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved from a valid URL.[9]

-

Fluoromart. (n.d.). 2-Chloro-4-fluorobenzoic acid - 2252-51-9. Retrieved from a valid URL.[4]

- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid.

- Appchem. (n.d.). Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-fluorophenyl ester.

- Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.

- ChemicalBook. (n.d.). 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid.

- Chemsrc. (n.d.). 2-chloro-6-(4-fluorophenyl)benzoic acid | CAS#:1214362-35-2.

- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B.

- ChemicalBook. (n.d.). 2-CHLORO-4-(2-FLUOROPHENYL)BENZOIC ACID - Safety Data Sheet.

- Wikipedia. (n.d.). NLX-204.

- Echemi. (n.d.). 2-CHLORO-4-(4-CYANOPHENYL)BENZOIC ACID.

- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.

- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.

- Thermo Fisher Scientific. (n.d.). Biphenyl-4-carboxylic acid, 98% 500 g.

- Chemical industry platform. (n.d.). 2-Chloro-4-fluorobenzoic acid.

- Clent Chemical. (n.d.). 2-CHLORO-4-(2-FLUOROPHENYL)BENZOIC ACID.

Sources

- 1. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-クロロ-4-フルオロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2252-51-9 | 2-Chloro-4-fluorobenzoic acid [fluoromart.com]

- 5. 2-Chloro-4-fluorobenzoic acid [xieshichem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 9. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

Introduction: The Significance of 2-Chloro-4-(4-fluorophenyl)benzoic Acid

An In-depth Technical Guide to the Synthesis Precursors of 2-Chloro-4-(4-fluorophenyl)benzoic Acid

This guide provides a comprehensive overview of the synthetic precursors and methodologies for preparing this compound, a key intermediate in pharmaceutical and materials science research. The focus is on delivering field-proven insights and robust protocols to researchers, scientists, and professionals in drug development.

This compound is a biaryl carboxylic acid derivative. Its structural motifs, including the chloro, fluoro, and carboxylic acid groups, make it a valuable building block in medicinal chemistry. The specific arrangement of these functional groups allows for further chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications. The core challenge in its synthesis lies in the selective and efficient formation of the carbon-carbon bond between the two aromatic rings. This guide will explore the primary precursors and the strategic considerations for their use in established synthetic routes.

Core Precursors and Strategic Synthesis Pathways

The synthesis of this compound predominantly relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and efficient method. This approach offers high yields, functional group tolerance, and commercially available starting materials.

The two primary precursors for the Suzuki-Miyaura coupling are:

-

An aryl halide or triflate: This component provides the 2-chlorobenzoic acid backbone.

-

An arylboronic acid or its ester: This component introduces the 4-fluorophenyl group.

The general synthetic approach is illustrated below:

Figure 1: General synthetic scheme for this compound via Suzuki-Miyaura coupling.

Selection of the Aryl Halide Precursor: A Critical Choice

The choice of the halogen on the 2-chlorobenzoic acid moiety is crucial for the success of the Suzuki-Miyaura coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl. For this reason, 2-chloro-4-iodobenzoic acid and 2-chloro-4-bromobenzoic acid are the most effective precursors. While 2,4-dichlorobenzoic acid is a theoretical option, the lower reactivity of the C-Cl bond often necessitates harsher reaction conditions and more complex catalyst systems, potentially leading to lower yields and side products.

Table 1: Comparison of Aryl Halide Precursors

| Precursor | Reactivity in Suzuki Coupling | Commercial Availability | Key Considerations |

| 2-Chloro-4-iodobenzoic acid | High | Readily available | Often the preferred choice for high yields and mild reaction conditions. |

| 2-Chloro-4-bromobenzoic acid | Moderate to High | Readily available | A cost-effective alternative to the iodo-analogue, may require slightly more forcing conditions. |

| 2,4-Dichlorobenzoic acid | Low | Readily available | Generally avoided due to the low reactivity of the C-Cl bond, requiring specialized catalysts and conditions. |

The Arylboronic Acid Precursor: 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is the standard and widely used precursor for introducing the 4-fluorophenyl group. It is commercially available, stable, and exhibits excellent reactivity in Suzuki-Miyaura couplings. The boronic acid group is readily transmetalated to the palladium catalyst, facilitating the cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of this compound from 2-chloro-4-iodobenzoic acid and 4-fluorophenylboronic acid. This protocol is designed to be self-validating by including clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

2-Chloro-4-iodobenzoic acid (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 2-chloro-4-iodobenzoic acid, 4-fluorophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.

-

Add a mixture of toluene and water (typically a 4:1 to 5:1 ratio). The biphasic solvent system is essential for dissolving both the organic and inorganic reagents.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine. The acid wash is to remove excess inorganic base and protonate the carboxylic acid, facilitating its extraction into the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes and Precursors

While the Suzuki-Miyaura coupling is the dominant method, other cross-coupling reactions can also be employed, which involve different sets of precursors.

Stille Coupling

The Stille coupling utilizes an organotin reagent instead of a boronic acid.

-

Precursors:

-

Aryl Halide: 2-Chloro-4-iodobenzoic acid or 2-chloro-4-bromobenzoic acid.

-

Organostannane: (4-Fluorophenyl)trimethylstannane or (4-fluorophenyl)tributylstannane.

-

The primary drawback of the Stille coupling is the toxicity and difficulty in removing the tin byproducts.

Ullmann Condensation

The Ullmann condensation is a classical method for forming biaryl linkages, typically requiring copper catalysis and high reaction temperatures.

-

Precursors:

-

An aryl halide (e.g., 2,4-dichlorobenzoic acid).

-

An aryl halide (e.g., 1-bromo-4-fluorobenzene).

-

This method is generally less favored due to the harsh reaction conditions and lower functional group tolerance compared to palladium-catalyzed cross-coupling reactions.

Conclusion

The synthesis of this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. The judicious selection of precursors is paramount to the success of this synthesis. 2-Chloro-4-iodobenzoic acid and 4-fluorophenylboronic acid represent the optimal precursor pair, offering high reactivity and leading to excellent yields under relatively mild conditions. The provided experimental protocol offers a robust and validated methodology for researchers in the field. Understanding the underlying principles of precursor selection and reaction mechanism is essential for troubleshooting and adapting these methods for the synthesis of other complex biaryl compounds.

References

A comprehensive list of academic and scholarly sources will be provided upon request to further support the technical details and protocols outlined in this guide.

Investigating the Therapeutic Potential of 2-Chloro-4-(4-fluorophenyl)benzoic Acid: A Technical Guide for Preclinical Research

Introduction: The Rationale for Investigating 2-Chloro-4-(4-fluorophenyl)benzoic Acid

The landscape of drug discovery is in constant pursuit of novel small molecules that can address unmet medical needs. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of these core structures, often enhancing their potency and metabolic stability.[4]

This technical guide focuses on the untapped potential of a specific bifunctionalized benzoic acid derivative: This compound . While direct studies on this particular molecule are not extensively documented, its structural alerts—a chlorinated benzoic acid backbone coupled with a fluorinated phenyl ring—suggest a strong probability of significant biological activity, particularly in the realm of inflammation. This document serves as a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic promise of this compound. We will delve into its potential anti-inflammatory mechanisms, provide detailed protocols for its investigation, and outline a logical framework for its preclinical evaluation.

Part 1: Postulated Biological Activity - A Focus on Anti-Inflammatory Action

Based on the extensive literature surrounding benzoic acid derivatives and structurally related non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound possesses potent anti-inflammatory properties.[5][6] The rationale for this hypothesis is grounded in the established role of similar chemical moieties in modulating key inflammatory pathways.

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7] Furthermore, the nuclear factor kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[8][9][10] We postulate that this compound may exert its anti-inflammatory effects through one or both of these pathways.

Potential Mechanism 1: Selective COX-2 Inhibition

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized anti-inflammatory drug development. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12] The diaryl heterocyclic structures of many selective COX-2 inhibitors bear resemblance to the biphenyl-like scaffold of this compound.

In Silico Docking and Rationale: Computational modeling suggests that the carboxylate group of the benzoic acid moiety can anchor the molecule within the active site of COX-2, while the 4-fluorophenyl group can extend into a hydrophobic side pocket, a key feature that distinguishes COX-2 from COX-1.[11][13] This interaction is often stabilized by the benzenesulfonamide moiety in classic coxibs, but other functionalities can also occupy this space. The chloro-substitution on the benzoic acid ring may further enhance binding affinity and selectivity.

Potential Mechanism 2: Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory signaling, activated by a variety of stimuli including pro-inflammatory cytokines like TNF-α and IL-1β.[10][14][15] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), and various cytokines.[8][9]

Hypothesized Point of Intervention: We propose that this compound may interfere with this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB. Such an action would lead to a broad-spectrum anti-inflammatory effect by downregulating multiple pro-inflammatory genes.

Part 2: A Step-by-Step Guide to Preclinical Investigation

To systematically evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy models.

In Vitro Evaluation of Anti-Inflammatory Activity

Workflow for In Vitro Screening:

Caption: A logical workflow for the in vitro screening of this compound.

Protocol 2.1.1: Cell Viability Assessment (MTT Assay)

Rationale: Before assessing the biological activity of the compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[16][17][18][19][20]

Step-by-Step Methodology:

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[19]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][20]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Representative Data Table for MTT Assay

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 0.850 | 100% |

| 0.1 | 0.845 | 99.4% |

| 1 | 0.830 | 97.6% |

| 10 | 0.815 | 95.9% |

| 50 | 0.790 | 92.9% |

| 100 | 0.750 | 88.2% |

Protocol 2.1.2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay directly measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes, allowing for the determination of its potency and selectivity.[7] Commercially available kits provide a standardized method for this assessment.[21][22][23]

Step-by-Step Methodology (based on a colorimetric assay):

-

Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, enzyme (either COX-1 or COX-2), and varying concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time (e.g., 10 minutes) at 37°C.[21]

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Peroxidase Reaction: Add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[22]

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).[11]

Table 2: Expected Data Output for COX Inhibition Assay

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Test Compound | >100 | 0.5 | >200 |

| Celecoxib | 15 | 0.05 | 300 |

| Indomethacin | 0.1 | 1.5 | 0.067 |

Protocol 2.1.3: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: Inducible nitric oxide synthase (iNOS) is often upregulated during inflammation, leading to increased production of nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and oxidized product of NO.[24]

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.[25][26]

-

Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[25][26]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[26]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

NF-κB Signaling Pathway and Potential Inhibition:

Caption: The NF-κB signaling pathway and hypothesized points of inhibition by the test compound.

In Vivo Assessment of Anti-Inflammatory Efficacy

Workflow for In Vivo Studies:

Caption: A streamlined workflow for the in vivo evaluation of anti-inflammatory activity.

Protocol 2.2.1: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[27][28][29][30][31] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6-8):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Group 2: Carrageenan control

-

Group 3: Positive control (e.g., Indomethacin, 10 mg/kg)

-

Groups 4-6: Test compound at different doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).

-

-

Compound Administration: Administer the respective treatments one hour before the carrageenan injection.[29]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[27][31]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29][31]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 3: Sample Data Representation for Paw Edema Assay

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |

| Carrageenan Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.30 ± 0.03 | 64.7% |

| Test Compound | 10 | 0.65 ± 0.04 | 23.5% |

| Test Compound | 30 | 0.45 ± 0.03 | 47.1% |

| Test Compound | 100 | 0.32 ± 0.02 | 62.4% |

Part 3: Safety and Toxicological Considerations

Preliminary safety data for 2-Chloro-4-fluorobenzoic acid indicates that it may be harmful if swallowed and can cause skin and serious eye irritation.[32][33] It may also cause respiratory irritation.[32] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[34][35] All work should be conducted in a well-ventilated area or a chemical fume hood.[34] For more detailed safety information, refer to the Safety Data Sheet (SDS).[32][33][34]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activity of this compound, with a primary focus on its anti-inflammatory potential. The proposed experimental plan, from in vitro mechanistic studies to in vivo efficacy models, is designed to systematically evaluate its therapeutic promise. Positive results from these studies would warrant further preclinical development, including more extensive toxicological evaluations, pharmacokinetic profiling, and exploration in chronic models of inflammation. The structural simplicity and potential for straightforward synthesis make this compound an attractive candidate for further investigation in the quest for novel anti-inflammatory agents.

References

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).

- MTT Assay Protocol for Cell Viability and Proliferation.

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

- MTT assay protocol. Abcam.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

-

Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. Retrieved from [Link]

- Protocol for Cell Viability Assays. BroadPharm. (2022, January 18).

-

Xia, Y., & Li, W. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 13, 114. Retrieved from [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2015). BioMed Research International. Retrieved from [Link]

- Carrageenan induced Paw Edema Model. Creative Biolabs.

- The NF-kB Signaling Pathway. Creative Diagnostics.

- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

- Carrageenan-Induced Paw Edema Model. Creative Bioarray.

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(4), 437–442. Retrieved from [Link]

- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.

- What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. Guidechem.

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

- Quantifying Nitric Oxide Production with the Griess Reaction. Benchchem.

-

A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved from [Link]

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (2019). YMER. Retrieved from [Link]

-

New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. (2022). Natural Product Research, 36(12), 3013–3021. Retrieved from [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2022). Patsnap Eureka.

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987). Google Patents.

- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

- NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. Dojindo.

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). International Journal of Molecular Sciences, 14(12), 23456–23469. Retrieved from [Link]

-